Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Descripción

Systematic IUPAC Name and CAS Registry Number

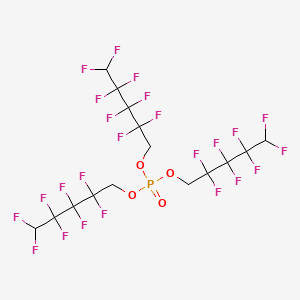

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being this compound. This nomenclature reflects the presence of three identical octafluoropentyl substituents attached to a central phosphate moiety through ester linkages. The compound is also known by several alternative systematic names including Phosphoric Acid Tris(1H,1H,5H-octafluoropentyl) Ester and Tris(1H,1H,5H-octafluoropentyl) Phosphate.

The Chemical Abstracts Service has assigned this compound the registry number 355-86-2, which serves as the definitive identifier for this substance in chemical databases and regulatory documentation. Additional regulatory identifiers include the European Community number 206-595-5 and the DSSTox Substance ID DTXSID30880130, facilitating international recognition and regulatory compliance.

Alternative nomenclature forms documented in chemical literature include 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-, phosphate (3:1) and Phosphoric acid tris(1H,1H,5H-octafluoro-n-pentyl) ester. These variations reflect different systematic approaches to naming the same chemical entity while maintaining chemical accuracy and structural representation.

Molecular Formula and Weight

The molecular formula of this compound is C15H9F24O4P, reflecting a complex composition with significant fluorine content that dominates the molecular structure. The substantial presence of twenty-four fluorine atoms contributes significantly to the compound's unique chemical and physical properties.

Table 1: Molecular Composition and Weight Data

Propiedades

IUPAC Name |

tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F24O4P/c16-4(17)10(28,29)13(34,35)7(22,23)1-41-44(40,42-2-8(24,25)14(36,37)11(30,31)5(18)19)43-3-9(26,27)15(38,39)12(32,33)6(20)21/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOLVVCARHZLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F24O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880130 | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-86-2 | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of 2,2,3,3,4,4,5,5-Octafluoropentanol

- The fluorinated alcohol, 2,2,3,3,4,4,5,5-octafluoropentanol, is synthesized via selective fluorination of pentanol derivatives or by fluorinated alkyl chain construction using fluorinated building blocks. This step is critical as the purity and stability of the alcohol directly affect the final phosphate ester quality.

Phosphorylation Reaction

- The typical phosphorylation involves reacting phosphorus oxychloride (POCl3) with three equivalents of 2,2,3,3,4,4,5,5-octafluoropentanol under controlled temperature and inert atmosphere to form the this compound.

- The reaction proceeds via nucleophilic substitution where the hydroxyl groups of the fluorinated alcohol displace the chlorine atoms on POCl3, forming the triester and releasing HCl as a byproduct.

- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base (e.g., pyridine or triethylamine) to scavenge the HCl and drive the reaction to completion.

Alternative Methods

- Some literature suggests the use of dialkyl phosphorochloridates or phosphoric acid derivatives as intermediates, which can be esterified with the fluorinated alcohol under milder conditions to yield the triester.

- Enzymatic or catalytic methods for selective phosphorylation have been explored but are less common due to the fluorinated substrate's inertness and steric hindrance.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | POCl3 and 2,2,3,3,4,4,5,5-octafluoropentanol (3 eq) | High purity fluorinated alcohol required |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Dry, oxygen-free environment preferred |

| Temperature | 0 to 25 °C | Low temperature to control exothermic reaction |

| Atmosphere | Inert gas (N2 or Ar) | Prevent moisture and oxidation |

| Base | Pyridine or triethylamine (3 eq) | Neutralizes HCl byproduct |

| Reaction Time | 2 to 6 hours | Monitored by TLC or NMR |

| Workup | Aqueous quench, extraction, drying, and purification | Purification by distillation or chromatography |

Research Findings and Optimization

- Studies indicate that the electron-withdrawing effect of the fluorine atoms on the pentyl chain increases the electrophilicity of the phosphorus center during the reaction, potentially enhancing reaction rates but also increasing sensitivity to moisture and side reactions.

- The fluorinated alkyl groups confer high thermal and oxidative stability to the phosphate ester, making the compound suitable for high-performance applications.

- Optimization of reaction parameters such as solvent choice, temperature control, and base equivalents is crucial to maximize yield and purity.

- Analytical techniques such as ^19F NMR, ^31P NMR, and mass spectrometry are employed to confirm the structure and purity of the product.

Summary Table of Preparation Methods

| Step | Description | Key Considerations |

|---|---|---|

| Fluorinated Alcohol Synthesis | Preparation of 2,2,3,3,4,4,5,5-octafluoropentanol | Requires selective fluorination or fluorinated building blocks |

| Phosphorylation | Reaction of POCl3 with fluorinated alcohol | Anhydrous conditions, base to neutralize HCl |

| Alternative Esterification | Use of dialkyl phosphorochloridates or phosphoric acid derivatives | Milder conditions, less common |

| Purification | Extraction, drying, chromatography or distillation | Removal of impurities and byproducts |

| Characterization | NMR (^19F, ^31P), MS, IR | Confirm structure and purity |

Análisis De Reacciones Químicas

Types of Reactions

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2,3,3,4,4,5,5-octafluoropentanol and phosphoric acid.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used to replace the phosphate group under appropriate conditions.

Major Products Formed

Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanol and phosphoric acid.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the phosphate group.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate serves as:

- Reagent : It is utilized in various chemical reactions due to its unique reactivity profile.

- Precursor : The compound acts as a precursor for synthesizing other fluorinated compounds which are essential in developing advanced materials.

Biology

The biological applications of this compound include:

- Biological Systems : Researchers are investigating its potential for use in biological systems due to its hydrophobic nature which allows interaction with lipid membranes and proteins.

- Mechanism of Action : The compound's mechanism involves interaction with hydrophobic regions of biomolecules leading to alterations in their structure and function. This property is being explored for therapeutic applications in drug delivery systems.

Industrial Applications

This compound is employed in various industrial settings:

- Coatings and Surfactants : Its unique properties make it suitable for producing specialty materials such as coatings that require high thermal stability and chemical resistance.

- Flame Retardants : The compound is also being evaluated for its effectiveness as a flame retardant in various materials due to its phosphorus content which is known to impart flame-resistant properties.

Case Studies

- Biological Interaction Studies : Research has demonstrated that this compound can enhance the solubility and bioavailability of certain pharmaceutical compounds when used as an excipient in drug formulations. This study highlighted the compound's ability to improve drug delivery efficiency in vitro.

- Flame Retardant Efficacy : In a recent study evaluating various flame retardants for polymeric materials used in construction applications. This compound exhibited superior performance in reducing flammability compared to traditional halogenated flame retardants.

Mecanismo De Acción

The mechanism of action of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate involves its interaction with various molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects. The specific pathways involved depend on the particular application and the biological system being studied .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of FTAP and Analogues

Key Differences

(a) Hydrophobicity and Solubility

- FTAP outperforms TDPP and non-fluorinated phosphates due to its fully fluorinated alkyl chains, which reduce aqueous solubility and enhance interfacial activity .

- OFPA, while similarly fluorinated, serves as a monomer for polymer grafts rather than an extractant, limiting its direct comparability .

(b) Thermal and Chemical Stability

- FTAP’s boiling point (154°C) is lower than Tris(pentafluorophenyl)phosphine (decomposes at >200°C) but higher than OFPA (volatile monomer) .

- TDPP ’s solid-state stability makes it suitable for high-temperature polymer applications, unlike liquid FTAP .

Performance in Solvent Extraction

- FTAP reduces surface tension more effectively than Tris(p-methoxyphenyl)phosphine (non-fluorinated), enabling efficient phase separation .

- In contrast to Tris(2,3-dibromopropyl) phosphate (flame retardant), FTAP’s fluorine content enhances hydrophobicity without brominated toxicity risks .

Actividad Biológica

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TFPP) is a fluorinated phosphate ester with significant implications in various scientific fields due to its unique chemical properties. This article explores the biological activity of TFPP, focusing on its mechanisms of action, potential applications in biological systems, and relevant case studies.

- Molecular Formula : C15H9F24O4P

- Molecular Weight : 740.17 g/mol

- CAS Number : 355-86-2

TFPP is characterized by its high fluorine content, which imparts distinct hydrophobic and lipophobic properties that influence its interactions with biological molecules.

The biological activity of TFPP is primarily attributed to its ability to interact with lipid membranes and proteins:

- Hydrophobic Interactions : The extensive fluorination allows TFPP to penetrate lipid bilayers effectively. This property is crucial for applications involving membrane proteins and lipid vesicles.

- Protein Interaction : TFPP can alter the conformation and functionality of proteins by binding to hydrophobic regions. This interaction can modulate enzymatic activities or receptor functions .

Biological Applications

TFPP has been investigated for various applications in biological systems:

- Surfactant Properties : Research indicates that fluorinated surfactants like TFPP can solubilize lipid membranes and extract membrane proteins effectively. This capability is beneficial for studying membrane protein dynamics and functionality .

- Flame Retardancy : TFPP exhibits flame-retardant properties, making it a candidate for use in materials requiring fire resistance without compromising performance .

Case Studies

-

Protein Extraction :

A study demonstrated that TFPP could solubilize lipid vesicles and extract a broad range of proteins from Escherichia coli membranes. The efficiency of extraction was attributed to the compound's unique surfactant properties that facilitate membrane disruption and protein release . -

Environmental Impact :

Investigations into the environmental persistence of fluorinated compounds have highlighted concerns regarding the bioaccumulation of TFPP in aquatic organisms. Studies have shown that TFPP can be detected in tissue samples of marine mammals, indicating potential ecological risks associated with its widespread use .

Comparative Analysis

The following table summarizes the biological activity and applications of TFPP compared to other fluorinated compounds:

| Compound Name | Application Area | Mechanism of Action | Environmental Concerns |

|---|---|---|---|

| TFPP | Surfactant/Flame Retardant | Membrane solubilization; protein extraction | Bioaccumulation in marine life |

| PFOS | Industrial surfactant | Strong surfactant; persistent in environment | High toxicity; ecological impact |

| PFOA | Coatings/Firefighting | Surface tension reduction; thermal stability | Carcinogenic potential; persistence |

Q & A

Q. What are the key physicochemical properties of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FTAP) relevant to its application in solvent extraction?

FTAP is a fluorinated organophosphate ester characterized by ultra-high hydrophobicity due to its perfluorinated alkyl chains. Key properties include:

- Surface Activity : FTAP significantly reduces aqueous surface tension, enhancing its utility in phase-separation processes like solvent extraction .

- Stability : The compound’s fluorinated structure confers resistance to hydrolysis and thermal degradation under standard laboratory conditions.

- Solubility : Low aqueous solubility minimizes extractant loss, a critical factor in hydrometallurgy and wastewater treatment .

Methodological Insight : Surface tension can be measured using pendant drop tensiometry or Wilhelmy plate methods. Hydrophobicity is quantified via octanol-water partition coefficients (log Kow).

Q. How is FTAP structurally characterized, and what analytical techniques are recommended for identification?

FTAP’s structure includes three 2,2,3,3,4,4,5,5-octafluoropentyl groups bonded to a phosphate core. Key techniques for characterization:

- NMR Spectroscopy : <sup>19</sup>F NMR identifies fluorine environments, while <sup>31</sup>P NMR confirms phosphate bonding .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) provides molecular weight validation and fragmentation patterns.

- Elemental Analysis : Quantifies C, H, F, and P to verify purity.

Reference Data : The InChIKey (1S/C15H9F24O4P) and SMILES string (FCCOP(=O)(OCCF)OCCF) aid in database comparisons .

Q. What safety protocols are essential for handling FTAP in laboratory settings?

While specific safety data for FTAP is limited, protocols for fluorinated organophosphates include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Disposal : Classify as hazardous waste; incinerate via controlled facilities to prevent environmental release .

Note : Consult SDS for analogous compounds (e.g., tris(2,4-di-tert-butylphenyl) phosphate) for hazard extrapolation .

Advanced Research Questions

Q. How can flotation parameters be optimized to remove residual FTAP from aqueous phases with >70% efficiency?

FTAP’s removal via flotation depends on:

- Gas Velocity : Higher gas flow rates enhance bubble-particle collisions but may reduce retention time.

- pH Adjustment : Neutral to slightly acidic conditions improve adsorption at the gas-liquid interface.

- Salinity : Ionic strength modulates foam stability; optimal salinity ranges (e.g., 0.1–0.5 M NaCl) maximize recovery .

Experimental Design : Use a factorial design to test interactions between variables. Monitor residual FTAP via HPLC-MS/MS.

Q. What are the environmental implications of FTAP persistence, and how can degradation pathways be studied?

FTAP’s perfluorinated chains suggest environmental persistence. Key research approaches:

- Long-Term Stability Tests : Expose FTAP to UV light, microbial consortia, or oxidative agents (e.g., Fenton’s reagent) to identify degradation products.

- Ecotoxicology : Assess acute/chronic toxicity using Daphnia magna or algae models.

- Field Monitoring : Deploy passive samplers in industrial effluents to detect FTAP and its metabolites .

Q. How do structural modifications of FTAP influence its extraction efficiency and selectivity?

Comparative studies with analogs (e.g., tris(pentafluorophenyl) phosphate) reveal:

- Chain Length : Longer perfluorinated chains increase hydrophobicity but may reduce solubility in organic phases.

- Branching : Linear chains improve interfacial activity compared to branched analogs.

Synthetic Strategy : Introduce functional groups (e.g., -OH, -COOH) via thiol-ene chemistry to balance hydrophobicity and reactivity .

Q. What advanced spectroscopic methods resolve contradictions in FTAP’s reaction mechanisms during solvent extraction?

Conflicting data on FTAP-metal complexation can be addressed via:

- X-ray Absorption Spectroscopy (XAS) : Probe coordination environments of metal ions (e.g., Cu²⁺, Ni²⁺) bound to FTAP.

- FTIR Spectroscopy : Track shifts in P=O and C-F stretching frequencies to identify interaction sites.

- Computational Modeling : Density Functional Theory (DFT) calculates binding energies and optimizes geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.